N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2N2O2/c21-13-8-9-15(16(22)11-13)19(25)23-14-5-3-4-12(10-14)20-24-17-6-1-2-7-18(17)26-20/h1-11H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJONPIXWNHKOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common reagents and solvents used in the synthesis include methanol, hydrochloric acid, and various aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted benzoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide exhibit promising anticancer properties. The benzo[d]oxazole moiety is known for its ability to interact with biological targets, potentially leading to the inhibition of tumor growth. A study highlighted that derivatives of benzoxazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. Benzoxazole derivatives have shown efficacy against a range of bacterial strains, including multi-drug resistant pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
Compounds containing the benzoxazole structure have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis .
Material Science
Fluorescent Materials
this compound can be utilized in the development of fluorescent materials due to its unique photophysical properties. These materials are valuable in applications such as organic light-emitting diodes (OLEDs) and sensors. The incorporation of difluorobenzamide enhances the stability and efficiency of these materials under operational conditions .
Polymer Additives
In polymer science, this compound can serve as an additive to improve the thermal and mechanical properties of polymers. Its incorporation can lead to enhanced durability and resistance to degradation under environmental stressors, which is beneficial for applications in packaging and construction materials .
Case Studies
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . Additionally, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Electronic Properties :
- The 2,4-difluorobenzamide group in the target compound enhances electron-withdrawing capacity compared to the tert-butyl group in its AIE-active analog . Fluorine atoms may improve metabolic stability and binding affinity in bioactive contexts.
- In contrast, diflubenzuron (2,6-difluoro) uses fluorine to stabilize its urea moiety, critical for pesticidal activity .
Heterocyclic Moieties :
- The benzo[d]oxazole core in the target compound contrasts with thiazol (e.g., ) or oxadiazole (e.g., ) in other analogs. These heterocycles influence π-conjugation and intermolecular interactions.
Biological vs. Material Applications :
- Fluorinated benzamides like flutolanil and diflubenzuron are optimized for bioactivity (fungicidal/chitin-inhibiting) , while the tert-butyl analog is tailored for AIE in fluorescence imaging . The target compound’s dual heterocyclic/fluorinated design may bridge these domains.
Physicochemical and Spectral Comparisons
- Solubility : The 2,4-difluorobenzamide group likely reduces solubility in polar solvents compared to the tert-butyl analog, which may exhibit better solubility due to steric bulk .
- Thermal Stability : Fluorine atoms enhance thermal stability, as seen in pesticidal benzamides .
- Optical Properties : The tert-butyl analog’s AIE activity (λem ~500 nm) suggests the target compound could emit at shorter wavelengths due to reduced steric hindrance from fluorine.
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 284.26 g/mol. Its structure features a difluorobenzamide moiety attached to a benzo[d]oxazole ring, which is known for its diverse biological activities.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzamide derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, studies have shown that related compounds can have IC50 values significantly lower than standard inhibitors like Donepezil .
- Modulation of Protein Interactions : The compound may interact with specific proteins involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Properties
Several studies have explored the anticancer potential of benzamide derivatives. For example:
- Inhibition of RET Kinase : Some benzamide derivatives have been evaluated as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations . This suggests that this compound may also possess similar properties.
Neuroprotective Effects
The neuroprotective effects of this compound are particularly noteworthy:
- AChE and BuChE Inhibition : As mentioned earlier, compounds with similar structures have demonstrated significant inhibition of AChE and BuChE, which could lead to enhanced cholinergic activity in the brain. This is beneficial for conditions like Alzheimer's disease .
Case Studies and Research Findings
- In Vitro Studies : In vitro studies involving related benzoxazole derivatives have shown promising results in inhibiting AChE and BuChE. For example, analogues with specific substitutions displayed IC50 values ranging from 5.80 µM to 42.60 µM against these enzymes .
- Cell Proliferation Assays : In cellular models, certain benzamide derivatives have been tested for their ability to inhibit cancer cell lines, demonstrating significant reductions in cell viability at low concentrations.
- Structure-Activity Relationship (SAR) : Research into the SAR of benzamide derivatives indicates that modifications on the aromatic rings can significantly alter biological activity. For instance, the introduction of electron-withdrawing groups has been associated with increased inhibitory potency against targeted enzymes .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2,4-difluorobenzamide?
- Answer: The synthesis involves multi-step reactions, including amide bond formation and heterocyclic ring closure. Key parameters include:
- Temperature control : Maintain 80–100°C during coupling steps to ensure reactivity without side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalysts : Use coupling agents like EDCI or HATU for efficient amide bond formation .
- Purification : Recrystallization or column chromatography (e.g., silica gel, eluting with EtOAc/hexane) is critical for ≥95% purity .
Q. How can structural characterization of this compound be validated?
- Answer: Employ a combination of analytical techniques:
- NMR spectroscopy : Confirm substitution patterns (e.g., fluorine atoms at 2,4-positions via -NMR) .
- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H] ~423.1 g/mol based on similar benzoxazole derivatives) .
- X-ray crystallography : Resolve crystal structure to validate benzoxazole-phenyl orientation .
Advanced Research Questions
Q. How does fluorination at the 2,4-positions of the benzamide moiety influence bioactivity?
- Answer: Fluorine atoms enhance metabolic stability and modulate electronic effects:
- Electron-withdrawing effects : Increase electrophilicity of the benzamide carbonyl, potentially improving target binding (e.g., kinase inhibition) .
- Lipophilicity : Fluorine substitution (logP ~3.5) may enhance blood-brain barrier penetration, relevant for CNS-targeted studies .
- Comparative studies : Analogues lacking fluorine show reduced potency in kinase assays (e.g., TrkA inhibition), supporting fluorination’s role .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Answer: Contradictions may arise from assay conditions or target promiscuity. Mitigation strategies include:
- Dose-response profiling : Test compound concentrations from nM to µM to identify off-target effects .
- Orthogonal assays : Validate kinase inhibition (e.g., TrkA) via enzymatic assays and cellular models (e.g., PC12 neurite outgrowth) .
- Molecular docking : Compare binding modes with structurally similar inhibitors (e.g., AT791 for TLR9) to explain activity variations .
Q. How can researchers design SAR studies to explore the benzo[d]oxazole core’s role in target engagement?
- Answer: Key modifications for structure-activity relationship (SAR) analysis:
- Core substitution : Replace benzoxazole with benzothiazole or oxadiazole to assess ring electronics .
- Phenyl linker optimization : Introduce methyl or methoxy groups at the 3-position to probe steric effects .
- Fluorine replacement : Substitute 2,4-difluoro with chloro or trifluoromethyl groups to evaluate halogen-specific interactions .
Methodological Considerations
Q. What in vitro models are appropriate for evaluating this compound’s cardioprotective potential?
- Answer: Based on related benzoxazole derivatives:
- Doxorubicin-induced cardiotoxicity : Use rat cardiomyocytes (H9c2 cells) to measure troponin release and ROS levels .
- Mitochondrial function assays : Assess ATP production and mitochondrial membrane potential (JC-1 staining) .
Q. How should researchers address solubility challenges in biological assays?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
